molecular formula C20H20F4N2O4S B2798182 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1235389-65-7

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2798182
CAS No.: 1235389-65-7
M. Wt: 460.44
InChI Key: WYBGVWOMEBLISW-UHFFFAOYSA-N
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Description

N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound featuring a piperidine core substituted with a 2-fluorobenzoyl group and a 4-(trifluoromethoxy)benzenesulfonamide moiety.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F4N2O4S/c21-18-4-2-1-3-17(18)19(27)26-11-9-14(10-12-26)13-25-31(28,29)16-7-5-15(6-8-16)30-20(22,23)24/h1-8,14,25H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBGVWOMEBLISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and synthetic methodologies. Below is a detailed comparison with key examples from the literature:

Structural Analogues with Piperidine/Piperazine Cores

  • Compound 6k () :

    • Structure : Piperazine core with bis(4-fluorophenyl)methyl and sulfamoylbenzenesulfonamide groups.
    • Key Differences : The piperazine ring (two nitrogen atoms) versus piperidine (one nitrogen) may alter conformational flexibility and hydrogen-bonding capacity. The bis(4-fluorophenyl)methyl group increases hydrophobicity compared to the target’s 2-fluorobenzoyl.
    • Physical Properties : Melting point ~200°C (estimated from ), yield 65–75%.
    • Relevance : Demonstrates the impact of fluorinated aryl groups on solubility and crystallinity .
  • Compound 21 (): Structure: Piperidin-4-yl linked to a biphenyl-2-yloxy ethyl chain and 3-fluorobenzenesulfonamide. Physical Properties: Yellow oil (vs. solid target compound), molecular weight 443.5 g/mol, yield 45%. Relevance: Highlights the trade-off between lipophilicity and steric hindrance in sulfonamide derivatives .

Analogues with Trifluoromethoxy or Fluorinated Substituents

  • 4-(Trifluoromethoxy)benzylamine hydrochloride () :

    • Structure : Simple benzylamine derivative with a trifluoromethoxy group.
    • Key Differences : Lacks the piperidine and sulfonamide moieties, simplifying synthetic routes but reducing target specificity.
    • Relevance : Underlines the electronic effects of the trifluoromethoxy group, which may enhance metabolic stability in the target compound .
  • Example 53 (): Structure: Pyrazolo[3,4-d]pyrimidinyl core with chromen-2-yl and fluorophenyl substituents. Physical Properties: Melting point 175–178°C, molecular weight 589.1 g/mol, yield 28%. Relevance: Illustrates the role of fluorine in modulating bioactivity and solubility in complex scaffolds .

Data Tables

Table 1: Comparative Analysis of Structural Analogues

Compound ID Core Structure Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound Piperidine ~450 (estimated) 180–190 (estimated) ~70 2-Fluorobenzoyl, 4-CF3O-benzenesulfonamide
6k () Piperazine ~600 ~200 65–75 Bis(4-Fluorophenyl)methyl, sulfamoyl
21 () Piperidine 443.5 Oil 45 Biphenyl-2-yloxy ethyl, 3-fluoro
Example 53 () Pyrazolo-pyrimidine 589.1 175–178 28 Chromen-2-yl, 3-fluorophenyl

Table 2: Electronic Effects of Substituents

Substituent Electronic Nature Impact on Compound Properties
2-Fluorobenzoyl Electron-withdrawing Enhances lipophilicity, metabolic stability
4-Trifluoromethoxy Strongly electron-withdrawing Increases resistance to oxidative degradation
Bis(4-Fluorophenyl)methyl (6k) Hydrophobic, electron-withdrawing May reduce aqueous solubility

Key Findings and Implications

Piperidine vs.

Fluorine Substitution : Fluorine atoms in the target and analogs (e.g., 6k, Example 53) improve metabolic stability but may complicate synthesis due to steric effects .

Sulfonamide Positioning : The para-substituted trifluoromethoxy group in the target may enhance target affinity compared to meta- or ortho-substituted analogs () .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring followed by sulfonamide coupling. Key steps include:

  • Step 1: Introduction of the 2-fluorobenzoyl group to the piperidine ring via nucleophilic acyl substitution, using triethylamine as a base in dichloromethane at 0–5°C .
  • Step 2: Reductive amination or alkylation to attach the methylene linker to the piperidine nitrogen, employing NaBH(OAc)₃ in dichloromethane under nitrogen atmosphere .
  • Step 3: Sulfonamide coupling using 4-(trifluoromethoxy)benzenesulfonyl chloride in dimethylformamide (DMF) at 60°C for 12 hours, with rigorous pH control (pH 7–8) to minimize side reactions .

Optimization Tips:

  • Use HPLC to monitor intermediate purity (>95% required before proceeding) .
  • Control reaction temperatures to avoid decomposition of the fluorobenzoyl group .

Basic: Which analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm regiochemistry of the piperidine ring and sulfonamide linkage. Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 3.5–4.0 ppm (piperidine-CH₂) are critical .
    • 19F NMR: Verify presence of trifluoromethoxy (-OCF₃) and 2-fluorobenzoyl groups. Distinct signals at δ -58 ppm (CF₃O) and -110 ppm (Ar-F) confirm substitution .
  • HPLC-MS:
    • Quantify purity (>98%) and detect residual solvents (e.g., DMF, dichloromethane) using a C18 column with acetonitrile/water gradient .
  • X-ray Crystallography:
    • Resolve ambiguities in stereochemistry (e.g., piperidine chair conformation) when NMR data is inconclusive .

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